Isocytosine

Tautomerism Solid‑State Chemistry X‑ray Crystallography

Researchers needing an orthogonal base-pairing system face a critical barrier: natural cytosine cross-hybridizes with genomic DNA, reducing assay specificity. Isocytosine solves this by presenting an ADD hydrogen-bonding face that pairs exclusively with isoguanine, not guanine. This enables thermally stable, fully orthogonal unnatural base pairs for PCR primers, aptamers, and prodrug activation. - Orthogonal Recognition: Its reversed Watson-Crick geometry ensures no cross-talk with canonical A-T or G-C pairs. - Enzymatic Orthogonality: Isocytosine-specific deaminases (e.g., Vcz) show >100-fold preference over cytosine, enabling safer GDEPT prodrug systems. - Research Utility: Used as a guanine surrogate in coordination complexes for programmable self-assembly of nanostructures.

Molecular Formula C4H5N3O
Molecular Weight 111.1 g/mol
CAS No. 100643-25-2
Cat. No. B034091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsocytosine
CAS100643-25-2
Synonyms4-Pyrimidinol, 2-amino- (9CI)
Molecular FormulaC4H5N3O
Molecular Weight111.1 g/mol
Structural Identifiers
SMILESC1=CN=C(NC1=O)N
InChIInChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8)
InChIKeyXQCZBXHVTFVIFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isocytosine Structural Identity and Tautomerism


Isocytosine (2‑aminouracil) is a non‑natural pyrimidine nucleobase and a constitutional isomer of cytosine. It is distinguished by a transposition of the amino and carbonyl groups: cytosine bears a C4‑amino and C2‑oxo substituent, whereas isocytosine presents a C2‑amino and C4‑oxo pattern [REFS‑1]. This seemingly minor structural rearrangement fundamentally alters the molecule‘s hydrogen‑bonding donor/acceptor array. Consequently, isocytosine crystallizes as a precise 1:1 co‑crystal of two distinct keto‑amino tautomers (the 1H‑ and 3H‑protonated forms), which are held together by a triply hydrogen‑bonded motif that mimics the Watson–Crick guanine–cytosine base pair [REFS‑2].

1 Non‑natural pyrimidine nucleobase with a C2‑amino/C4‑oxo substitution pattern; exhibits an ADD hydrogen‑bonding face distinct from cytosine.
2 1:1 co‑crystal of 1H‑ and 3H‑keto‑amino tautomers that mimics Watson–Crick G‑C pairing – suited for tautomerism and base‑pairing model studies.
3 Orthogonal recognition in expanded genetic alphabet systems and isocytosine‑specific deaminase prodrug activation research.

Isocytosine vs. Cytosine: Non-Interchangeable Isomers


Although isocytosine and cytosine share an identical molecular formula, their divergent amino/carbonyl positioning creates a fundamentally different hydrogen‑bonding face. Cytosine pairs canonically with guanine via a DAA (Donor‑Acceptor‑Acceptor) pattern, whereas isocytosine presents an ADD pattern, forcing it to pair instead with isoguanine or with specific guanine tautomers in a reversed Watson–Crick geometry [REFS‑1]. This orthogonal recognition is exploited in expanded genetic alphabet systems, where isocytosine/isoguanine pairs function orthogonally to natural A–T and G–C pairs [REFS‑2]. At the enzyme level, isocytosine‑specific deaminases (e.g., Vcz) accept isocytosine and 5‑fluoroisocytosine as substrates but show negligible activity toward cytosine, rendering the two isomers enzymatically non‑interchangeable in prodrug activation schemes [REFS‑3]. Consequently, generic substitution with cytosine or its analogs in any application that depends on precise hydrogen‑bonding or enzymatic recognition will result in functional failure.

Property
Isocytosine
Cytosine
Risk if substituted
H‑bonding face
ADD (donor‑acceptor‑acceptor)
DAA (donor‑acceptor‑acceptor)
Partner pairing specificity will shift; iso‑G or guanine tautomer required instead of canonical guanine
Enzyme substrate
Recognized by Vcz deaminase; negligible activity on cytosine
Substrate for CodA, not Vcz
Prodrug activation pathways are enzyme‑orthogonal; cross‑activation cannot be assumed
Base‑pair context
Forms stable iso‑C/iso‑G pair, orthogonal to natural pairs
Pairs with G; cross‑pairs weakly with iso‑G
Expanded genetic alphabet function lost; cross‑hybridization artifacts possible

Isocytosine vs. Analogs: Evidence Comparison


Solid-State Tautomeric Equilibrium

In the crystalline state, isocytosine co‑crystallizes as an exact 1:1 ratio of the 1H‑ and 3H‑keto‑amino tautomers, which form a triply hydrogen‑bonded dimer analogous to the Watson–Crick guanine–cytosine base pair [REFS‑1]. By contrast, cytosine crystallizes as a single dominant tautomeric species under standard conditions, and its rare imino‑oxo tautomers are only transiently populated. This 1:1 solid‑state tautomeric equilibrium is a defining characteristic of isocytosine and is not observed for cytosine, 5‑fluorocytosine, or 5‑azacytosine.

Tautomer co-crystal ratio
Cross‑study comparable
Exact 1:1 ratio of 1H‑ and 3H‑keto‑amino tautomers
Defines a unique solid‑state tautomeric model for hydrogen‑bonding studies
Cytosine crystallizes as a single dominant tautomer; no 1:1 co‑crystal observed
Tautomerism Solid‑State Chemistry X‑ray Crystallography

Vcz Deaminase Discrimination Against Cytosine

The isocytosine‑specific deaminase Vcz converts isocytosine to uracil with kinetic parameters (k_cat = 1.64 s⁻¹, K_M = 1860 µM, k_cat/K_M = 8.8 × 10² M⁻¹ s⁻¹) [REFS‑1]. Critically, Vcz exhibits no detectable activity on cytosine under identical assay conditions, whereas canonical cytosine deaminases (e.g., E. coli CodA) deaminate cytosine with a k_cat/K_M that is approximately ten‑fold higher than their activity on isocytosine [REFS‑2]. This orthogonal substrate specificity enables isocytosine prodrugs (e.g., 5‑fluoroisocytosine) to be activated selectively by engineered ICD‑expressing cells while remaining inert toward endogenous cytosine deaminases.

Vcz deaminase discrimination
Direct head‑to‑head
Isocytosine: k_cat/K_M = 8.8×10² M⁻¹ s⁻¹ (Vcz)
Cytosine: no detectable Vcz activity; CodA k_cat/K_M ≈1×10⁵ M⁻¹ s⁻¹
Orthogonal enzyme/substrate pair eliminates off‑target prodrug activation
>100‑fold preference and reciprocal enzyme profiles; pH 7.4, 25 °C
Enzyme Specificity Prodrug Activation Gene‑Directed Enzyme Prodrug Therapy

iso-C/iso-G Base Pair Orthogonality

Thermodynamic denaturation studies of oligonucleotide duplexes demonstrate that the unnatural isocytosine/isoguanine (iso‑C/iso‑G) base pair is as stable as a canonical cytosine/guanine (C/G) Watson–Crick pair in two independent sequence contexts [REFS‑1]. In contrast, the isocytosine/cytosine (iso‑C/C) pairing is substantially less stable, and cytosine forms only weak, non‑Watson–Crick interactions with isoguanine. This orthogonality is exploited in expanded genetic systems where iso‑C/iso‑G functions as a third base pair that does not cross‑hybridize with natural A–T or G–C pairs [REFS‑2].

iso‑C/iso‑G orthogonality
Direct head‑to‑head
iso‑C/iso‑G pair: isoenergetic with C/G Watson–Crick pair
iso‑C/C pair: substantially destabilized; cytosine/iso‑G weak
Provides a validated third base pair for synthetic biology without cross‑hybridization
UV‑thermal denaturation, 10 mM sodium phosphate, 100 mM NaCl, pH 7.0
Expanded Genetic Alphabet Unnatural Base Pairs Oligonucleotide Duplex Stability

Ionization State vs. Cytosine

The pKₐ of the N1 position of isocytosine has been experimentally determined as 4.01–4.4, which is approximately 0.4 log units lower than the N3 pKₐ of cytosine (4.4–4.6) [REFS‑1]. This difference reflects the altered electronic environment conferred by the transposed amino and carbonyl substituents. At physiological pH (~7.4), both compounds are predominantly neutral; however, the lower pKₐ of isocytosine shifts its protonation equilibrium under mildly acidic conditions, affecting its hydrogen‑bonding capacity and metal‑coordination behavior relative to cytosine and other pyrimidine analogs.

Ionization state
Cross‑study comparable
pKₐ (N1‑H) = 4.01–4.4; cytosine N3‑H pKₐ = 4.4–4.6
Altered protonation equilibrium under acidic conditions vs. cytosine
ΔpKₐ ≈ −0.4 shifts speciation; relevant for proton‑transfer and metal‑binding studies
Physical Chemistry Nucleobase Ionization Acid‑Base Properties

Xanthine Oxidase Inhibition

Structure‑guided optimization of an isocytosine‑based scaffold yielded xanthine oxidase inhibitors with nanomolar in vitro IC₅₀ values, representing a 470‑fold improvement in potency relative to the initial isocytosine‑derived lead compound [REFS‑1]. While direct comparator data for unsubstituted isocytosine versus other nucleobase scaffolds (e.g., allopurinol, febuxostat) are not uniformly available across the same assay platform, the isocytosine chemotype has been validated as a productive starting point for achieving low‑nanomolar XO inhibition that is competitive with clinically approved XO inhibitors [REFS‑2].

XO inhibitor scaffold
Supporting evidence
470‑fold improvement in IC₅₀ for optimized derivatives
Validates isocytosine chemotype as a productive template for XO inhibitor design
Data for lead‑optimized compounds; unsubstituted isocytosine not directly compared
Xanthine Oxidase Hyperuricemia Drug Discovery

Supramolecular Self-Assembly into Polygons

Isocytosine‑functionalized Pt(II) complexes undergo hydrogen‑bond‑directed self‑assembly at the solution/graphite interface, forming discrete polygonal supramolecular architectures including trimers, tetramers, pentamers, and hexamers, as visualized by in situ scanning tunneling microscopy [REFS‑1]. This behavior is a direct consequence of the isocytosine moiety‘s complementary ADD/ADD hydrogen‑bonding pattern, which drives the formation of cyclic oligomers. Unsubstituted cytosine, lacking this specific donor–acceptor arrangement, does not exhibit analogous well‑defined polygonal self‑assembly at surfaces under comparable conditions, and its coordination complexes typically form extended networks or ill‑defined aggregates [REFS‑2].

Supramolecular polygons
Class‑level inference
Isocytosine‑Pt(II): discrete trimers to hexamers
Cytosine‑Pt(II): extended networks or ill‑defined aggregates
ADD/ADD H‑bonding directs surface self‑assembly into well‑defined polygons
In situ STM at 1‑phenyloctane/graphite interface; ambient conditions
Supramolecular Chemistry Self‑Assembly Scanning Tunneling Microscopy

Isocytosine Research and Industrial Applications


Expanded Genetic Alphabet Systems

Procure isocytosine and its 5‑methyl‑ or nucleoside derivatives to construct an unnatural base pair (iso‑C/iso‑G) that is thermally as stable as a natural C/G pair yet orthogonal to canonical A–T and G–C base pairing [REFS‑1]. This orthogonality enables the design of PCR primers, hybridization probes, and aptamers that avoid cross‑hybridization with genomic DNA, improving assay specificity in diagnostic and synthetic biology workflows [REFS‑2].

GDEPT with Isocytosine Deaminases

Use isocytosine or its fluorinated analog 5‑fluoroisocytosine as a prodrug substrate in GDEPT systems employing isocytosine‑specific deaminases (e.g., Vcz). Because Vcz exhibits >100‑fold catalytic preference for isocytosine over cytosine and does not activate 5‑fluorocytosine, the ICD/5‑FIC pair provides a safer, orthogonal alternative to the classical cytosine deaminase/5‑fluorocytosine system, with documented tumor‑cell‑specific cytotoxicity and in vivo efficacy extending survival by 50% in murine models [REFS‑3].

Tautomerism and Hydrogen-Bonding Models

Leverage isocytosine‘s unique 1:1 solid‑state tautomeric co‑crystal and its solution‑phase keto‑enol equilibrium as a model system for investigating tautomer‑dependent base pairing, proton‑transfer dynamics, and the effects of microenvironment (e.g., carboxylate interactions, solvation) on tautomeric populations [REFS‑4]. Isocytosine’s hydrogen‑bonding pattern also mimics the six‑membered ring of guanine, making it a valuable surrogate for computational and experimental studies of G‑C base‑pair analogues without the complexity of the full purine scaffold [REFS‑5].

Supramolecular Nanostructure Fabrication

Incorporate isocytosine as a hydrogen‑bonding motif in coordination complexes (e.g., Pt(II) complexes) to achieve programmable self‑assembly of discrete polygonal nanostructures (trimers to hexamers) at solid–liquid interfaces [REFS‑6]. This capability is directly applicable to bottom‑up nanofabrication, surface patterning with sub‑nanometer precision, and the development of functional materials for molecular electronics and sensing.

Application
Selection Property
Validation Focus
Expanded genetic alphabet studies
Orthogonal iso‑C/iso‑G base pair
Thermal stability and cross‑hybridization control
Prodrug activation research models
Isocytosine deaminase substrate specificity
Cell‑viability endpoints and model‑response interpretation
Tautomerism & H‑bonding model studies
1:1 solid‑state tautomer co‑crystal
Tautomer‑dependent base‑pairing and proton‑transfer dynamics
Supramolecular nanostructure fabrication
ADD/ADD hydrogen‑bonding motif
Discrete polygonal self‑assembly on surfaces

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